

Z-VEID-FMK: A Technical Guide to its Role in

Apoptosis Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Z-VEID-FMK	
Cat. No.:	B1150351	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis, development, and elimination of damaged or infected cells. This intricate process is executed by a family of cysteine proteases known as caspases. Caspases are broadly categorized into initiator caspases (e.g., caspase-8, -9) and executioner caspases (e.g., caspase-3, -6, -7). **Z-VEID-FMK** (Z-Val-Glu-Ile-Asp-fluoromethylketone) is a potent, cell-permeable, and irreversible inhibitor of caspase-6, an executioner caspase with distinct roles in the apoptotic cascade. This technical guide provides an in-depth overview of **Z-VEID-FMK**, its mechanism of action, its utility in studying apoptosis signaling pathways, and detailed experimental protocols.

Mechanism of Action

Z-VEID-FMK is a peptide-based inhibitor designed to mimic the preferred cleavage site of caspase-6 (VEID). The fluoromethylketone (FMK) moiety forms a covalent bond with the cysteine residue in the active site of caspase-6, leading to its irreversible inactivation.[1][2][3][4] While highly selective for caspase-6, it may exhibit some cross-reactivity with other caspases at higher concentrations.[5] Its cell-permeable nature allows it to effectively block caspase-6 activity within intact cells, making it a valuable tool for cellular apoptosis studies.[6][7]



Data Presentation: Inhibitor Specificity

Quantitative data on the specific inhibitory constants (Ki) or half-maximal inhibitory concentrations (IC50) of **Z-VEID-FMK** against a comprehensive panel of caspases are not readily available in a single comparative study. However, literature consistently describes **Z-VEID-FMK** as a selective caspase-6 inhibitor. For comparison, the IC50 values for several common caspase inhibitors against a panel of caspases are presented below to provide a general context for inhibitor selectivity.

Inhibitor	Caspas e-1 (IC50)	Caspas e-3 (IC50)	Caspas e-6 (IC50)	Caspas e-7 (IC50)	Caspas e-8 (IC50)	Caspas e-9 (IC50)	Referen ce
Z-VAD- FMK	Potent	Potent	Potent	Potent	Potent	Potent	[8][9]
Z-DEVD- FMK	Weak	Potent	Potent	Potent	Potent	Weak	[10]
Z-IETD- FMK	Weak	Weak	Weak	Weak	Potent	Weak	[6][11]
Z-LEHD- FMK	Weak	Weak	Weak	Weak	Weak	Potent	[11]
Z-VEID- FMK	Weak	Less Efficient	Selective	Less Efficient	Less Efficient	Weak	[5]

Note: "Potent" and "Weak" are qualitative descriptions based on the general understanding of these inhibitors' primary targets. Specific IC50 values can vary depending on the assay conditions.

Role in Apoptosis Signaling Pathways

Caspase-6 plays a multifaceted role in both the extrinsic and intrinsic apoptosis pathways. **Z-VEID-FMK** is instrumental in dissecting these roles.

Extrinsic Pathway

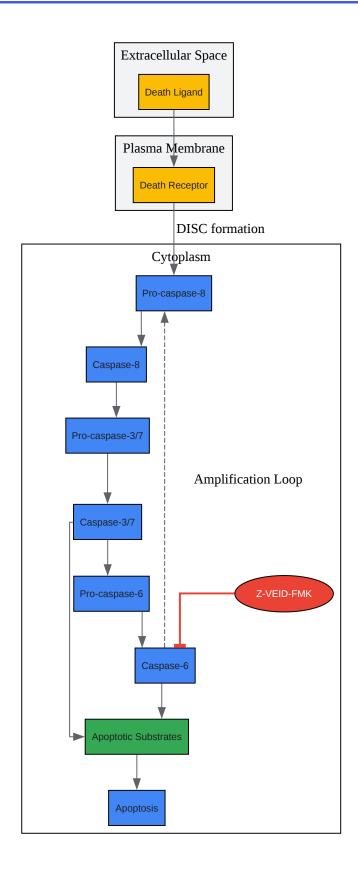






The extrinsic pathway is initiated by the binding of death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface. This leads to the recruitment of adaptor proteins and the activation of the initiator caspase-8.[12] Activated caspase-8 can directly cleave and activate executioner caspases, including caspase-3 and caspase-7. These, in turn, can activate caspase-6.[1] Furthermore, a feedback amplification loop exists where caspase-6 can cleave and activate pro-caspase-8, thus amplifying the apoptotic signal.[1][13] **Z-VEID-FMK** can be used to investigate the significance of this caspase-6-mediated amplification loop.





Click to download full resolution via product page

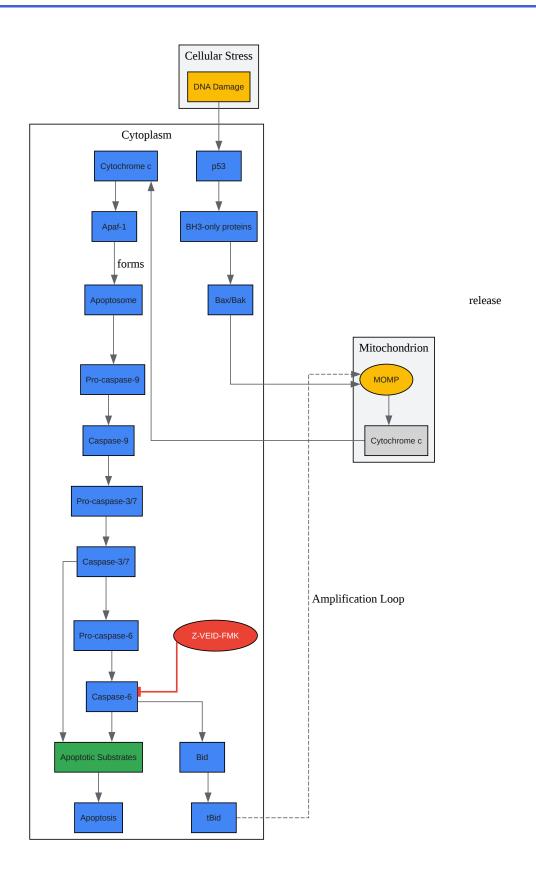
Extrinsic apoptosis pathway showing caspase-6 activation and inhibition by **Z-VEID-FMK**.



Intrinsic Pathway

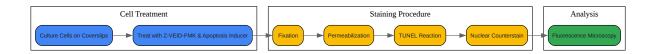
The intrinsic, or mitochondrial, pathway is triggered by intracellular stress signals such as DNA damage or growth factor withdrawal. These signals lead to the activation of BH3-only proteins, which in turn activate Bax and Bak, causing mitochondrial outer membrane permeabilization (MOMP). This results in the release of cytochrome c into the cytoplasm. Cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of the initiator caspase-9. [12] Caspase-9 then cleaves and activates executioner caspases-3 and -7, which subsequently activate caspase-6.[1] Active caspase-6 can then cleave a variety of cellular substrates, including lamins, leading to the morphological changes associated with apoptosis.[14] There is also evidence that caspase-6 can cleave Bid, a BH3-only protein, creating a truncated form (tBid) that translocates to the mitochondria and further amplifies the apoptotic signal, creating another feedback loop.[3][7]











Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. portlandpress.com [portlandpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. An AMPK—caspase-6 axis controls liver damage in nonalcoholic steatohepatitis [escholarship.org]
- 4. rndsystems.com [rndsystems.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Suppression of human T cell proliferation by the caspase inhibitors, z-VAD-FMK and z-IETD-FMK is independent of their caspase inhibition properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An AMPK-caspase-6 axis controls liver damage in nonalcoholic steatohepatitis PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. invivogen.com [invivogen.com]



- 9. CASP6 caspase 6 [Homo sapiens (human)] Gene NCBI [ncbi.nlm.nih.gov]
- 10. Table 2, IC50 values for selected compounds versus caspase panel Probe Reports from the NIH Molecular Libraries Program NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications PMC [pmc.ncbi.nlm.nih.gov]
- 13. Caspase Protocols in Mice PMC [pmc.ncbi.nlm.nih.gov]
- 14. Caspase-6 gene disruption reveals a requirement for lamin A cleavage in apoptotic chromatin condensation PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Z-VEID-FMK: A Technical Guide to its Role in Apoptosis Signaling Pathways]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1150351#z-veid-fmk-role-in-apoptosis-signaling-pathways]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com